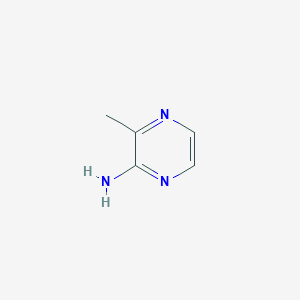

2-Amino-3-methylpyrazine

Overview

Description

2-Amino-3-methylpyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound exhibits a wide range of reactivity, making it a valuable tool for introducing amino and methyl moieties into various molecules .

Mechanism of Action

Biochemical Pathways

For instance, some pyrazines are formed from amino acids and sugars in chemical reactions such as the Maillard reaction .

Action Environment

The action, efficacy, and stability of 2-Amino-3-methylpyrazine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction, is known to be influenced by factors such as temperature and the presence of certain catalysts .

Biochemical Analysis

Biochemical Properties

Pyrazines, including 2-Amino-3-methylpyrazine, are ubiquitous in nature and are biosynthesized by micro-organisms, insects, and plants . They exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties

Cellular Effects

For instance, tetramethylpyrazine, a type of pyrazine, has been shown to inhibit cellular proliferation and induce apoptosis in leukemia cell lines .

Molecular Mechanism

Pyrazines have been reported to function as effective corrosion inhibitors for metallic materials in aqueous solutions . The adsorption of the pyrazine derivatives on steel may be physical or chemical .

Metabolic Pathways

It is known that pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3-methylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is then degraded through the Hofmann reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-pressure reactors and catalysts such as palladium on carbon. The process includes steps like nitrogen replacement, hydrogen replacement, and hydrogenation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylpyrazine undergoes various chemical reactions, including:

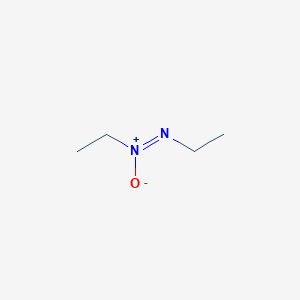

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyrazines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts like palladium on carbon and hydrogen gas are used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Substituted pyrazines.

Substitution: Various substituted pyrazines depending on the reagents used

Scientific Research Applications

2-Amino-3-methylpyrazine has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block in the development of pharmaceutical agents with potential therapeutic effects.

Industry: It is used in the production of agrochemicals, flavoring agents, and other industrial chemicals

Comparison with Similar Compounds

2,5-Dimethylpyrazine: Known for its flavoring properties and used in the food industry.

2,3,5,6-Tetramethylpyrazine: Exhibits pharmacological effects and is used in traditional medicine.

2,3,5-Trimethylpyrazine: Another flavoring agent with applications in the food industry

Uniqueness: 2-Amino-3-methylpyrazine is unique due to its amino and methyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name |

3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHZDDLWFHRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307027 | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-08-5 | |

| Record name | 3-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 186054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19838-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-Amino-3-methylpyrazine highlighted in the provided research?

A1: The research demonstrates the utility of this compound as a starting material for creating diverse heterocyclic systems. Specifically, it is used in the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines []. This class of compounds has garnered interest for potential pharmaceutical applications. One study successfully synthesized 5H-pyrrolo[2,3-b] pyrazine from this compound and investigated its properties [].

Q2: Can you elaborate on the reaction of this compound leading to the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine and its structural significance?

A2: One of the studies describes the reaction of this compound with 2-bromo-1-(6-bromo-3-pyridyl)ethanone, resulting in the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine []. Interestingly, the reaction primarily yields the isomer where the bromopyridyl substituent attaches to position 2 of the imidazopyrazine ring system []. Structural analysis revealed that the pyridine and imidazopyrazine rings are not coplanar, exhibiting a dihedral angle of 16.2° []. This non-planar conformation could have implications for the molecule's interactions with biological targets.

Q3: The research mentions "weak C—H⋯N interactions" in the context of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. What is the significance of these interactions?

A3: The crystal structure analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine revealed the presence of weak C—H⋯N interactions between molecules in the crystal lattice []. These interactions, while weaker than typical hydrogen bonds, contribute to the overall stability and packing arrangement of the molecules within the crystal. Understanding these intermolecular interactions can be relevant for designing and optimizing the solid-state properties of compounds, which can be important for drug formulation and delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

![4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine](/img/structure/B112168.png)